molecular formula C23H18N4O3S B8631166 2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-

2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-

Cat. No.: B8631166
M. Wt: 430.5 g/mol
InChI Key: RYOWVJPNKQIXMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]- is a useful research compound. Its molecular formula is C23H18N4O3S and its molecular weight is 430.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C23H18N4O3S

Molecular Weight

430.5 g/mol

IUPAC Name

6-[8-(1,3-benzothiazol-2-ylcarbamoyl)-3,4-dihydro-1H-isoquinolin-2-yl]pyridine-2-carboxylic acid

InChI

InChI=1S/C23H18N4O3S/c28-21(26-23-25-17-7-1-2-9-19(17)31-23)15-6-3-5-14-11-12-27(13-16(14)15)20-10-4-8-18(24-20)22(29)30/h1-10H,11-13H2,(H,29,30)(H,25,26,28)

InChI Key

RYOWVJPNKQIXMM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C=CC=C2C(=O)NC3=NC4=CC=CC=C4S3)C5=CC=CC(=N5)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound 1B (71 mg, 0.15 mmol) was dissolved in 2 mL of EtOH. Two milliliters of water were then added followed by 2 mL of concentrated HCl. The reaction was stirred at room temperature for 72 hours until LCMS indicated complete conversion. Nitrogen gas was bubbled through the mixture to remove HCl and EtOH; a white solid precipitated. It was collected by filtration, rinsed with water and a small amount of Et2O and dried under vacuum to provide the product as a white solid (42 mg, 67%): 1HNMR (ppm, DMSO) 2.98 (t, J=6.15 Hz, 2H), 3.92 (t, J=6.06 Hz, 2H), 4.95 (s, 2H), 7.02 (d, J=8.5 Hz, 1H), 7.27 (d, J=7.3 Hz, 7.31-7.49 (m, 4H), 758 (d, J=7.5 Hz, 1H), 7.66-7.71 (m, 1H), 7.77 (d, J=8.0 Hz, 1H), 8.02 (d, J=7.9 Hz); LCMS m/z 431.0 (M+1).
Quantity
71 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
67%

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